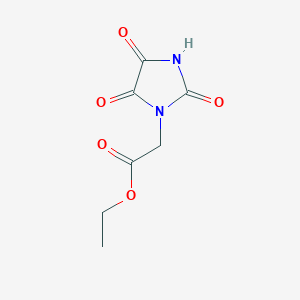

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

描述

属性

IUPAC Name |

ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5/c1-2-14-4(10)3-9-6(12)5(11)8-7(9)13/h2-3H2,1H3,(H,8,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEBXKKZQBCBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371393 | |

| Record name | Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-35-9 | |

| Record name | Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate typically involves the condensation of ethyl glycinate with urea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester moiety, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted imidazolidinone derivatives.

科学研究应用

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is primarily related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially inhibiting their function. This interaction is facilitated by the presence of multiple carbonyl groups and the imidazolidinone ring, which can engage in various non-covalent interactions .

相似化合物的比较

Comparison with Similar Compounds

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate belongs to a family of imidazolidinone derivatives with structural variations primarily at the N3-substituent. Below is a detailed comparison with key analogues:

Structural and Functional Variations

Key Research Findings

Substituent Effects on Reactivity:

- Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity at the trioxoimidazolidine core, favoring covalent interactions with biological targets .

- Methyl groups (3-methylbenzyl) improve solubility in apolar solvents, aiding formulation .

Structure-Activity Relationships (SAR): Dichlorinated derivatives exhibit superior antibacterial activity compared to monosubstituted analogues, likely due to increased membrane disruption .

生物活性

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by an imidazolidinone ring structure with multiple carbonyl groups. These features contribute to its reactivity and ability to interact with various biological macromolecules, including proteins and nucleic acids.

Molecular Formula: C8H10N2O5

Molecular Weight: 186.18 g/mol

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other non-covalent interactions with biological targets. The presence of the imidazolidinone ring allows for specific interactions that can lead to inhibition of enzyme functions or disruption of cellular processes.

-

Antimicrobial Activity:

- The compound has shown promise in inhibiting bacterial growth by targeting cell wall synthesis.

- It may also exhibit antifungal properties through similar mechanisms.

-

Anticancer Activity:

- This compound has been investigated for its potential to induce apoptosis in cancer cells through specific molecular interactions.

Antimicrobial Studies

A study highlighted the compound's effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 3.91 |

| Escherichia coli | 7.82 |

| Pseudomonas aeruginosa | 15.63 |

These results suggest that this compound possesses significant antibacterial properties comparable to conventional antibiotics like oxacillin .

Anticancer Studies

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of signaling pathways associated with cell survival:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies

-

Case Study on Antimicrobial Activity:

In a comparative study involving several derivatives of imidazolidinones, this compound exhibited superior antibacterial activity against resistant strains of bacteria. This study emphasized the importance of structural modifications in enhancing biological efficacy . -

Case Study on Anticancer Potential:

A research article reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors compared to controls .

常见问题

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : X-ray crystallography using programs like SHELXL or WinGX/ORTEP is essential for resolving crystal structures. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are used to assign stereochemistry and functional groups. Purity is validated via HPLC with ethyl acetate-based mobile phases .

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer : Yield optimization often involves catalyst screening (e.g., Fe₃O₄@FU nanoparticles for imidazole derivatives ) and solvent selection. For example, glacial acetic acid enhances cyclization in imidazole-acetate conjugates . Reaction progress should be monitored using TLC or GC-MS to identify side products and adjust stoichiometry.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility. Researchers should perform DFT calculations (e.g., Gaussian) to model solution-phase conformers and compare with crystallographic data . Dynamic NMR experiments can also detect rotational barriers in the imidazolidinone ring .

Q. How can computational methods predict the biological activity of derivatives?

- Methodological Answer : 3D-QSAR models (e.g., CoMFA/CoMSIA) and molecular docking (AutoDock, Schrödinger) are used to correlate structural features (e.g., substituents on the trioxoimidazolidine ring) with activity. For example, analogs with bulky aryl groups show enhanced binding to bacterial enzyme targets . Validate predictions via in vitro assays (e.g., antimicrobial MIC testing) .

Q. What experimental protocols mitigate toxicity concerns during biological testing?

- Methodological Answer : Zebrafish embryo assays (e.g., OECD guidelines) are used to assess developmental toxicity. Ethyl acetate fractions should be diluted below 0.1% to avoid artifacts like yolk sac edema . Parallel cytotoxicity screening in mammalian cell lines (e.g., HEK-293) with MTT assays ensures compound safety .

Q. How are synthetic byproducts identified and controlled in scaled-up reactions?

- Methodological Answer : Use LC-MS or GC-MS to detect byproducts (e.g., unreacted imidazole or ester hydrolysis products) . Process optimization via Design of Experiments (DoE) minimizes side reactions. For example, maintaining anhydrous conditions prevents hydrolysis of the acetate ester .

Data Analysis & Structural Refinement

Q. What are the best practices for refining crystal structures of imidazolidinone derivatives?

- Assigning anisotropic displacement parameters (ADPs) for non-H atoms.

- Using the SQUEEZE tool to model disordered solvent molecules.

- Validating hydrogen bonding networks with Mercury software .

Q. How can researchers address twinning or disorder in crystals of this compound?

- Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws . For disorder, split models (PART commands) and restraints (SIMU/DELU) improve refinement. High-resolution data (≤ 0.8 Å) is critical for resolving overlapping electron densities .

Biological Evaluation

Q. What assays are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer : Use RAW 264.7 macrophage models with LPS-induced NO production assays. Ethyl acetate extracts are tested at non-cytotoxic concentrations (≤10 µM) . Confirm activity via ELISA for TNF-α/IL-6 suppression and Western blot for NF-κB pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。